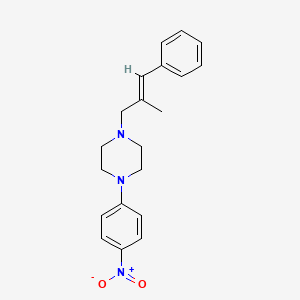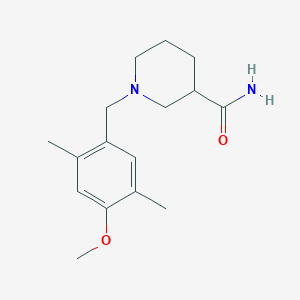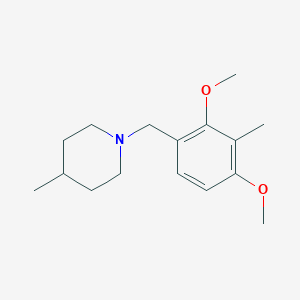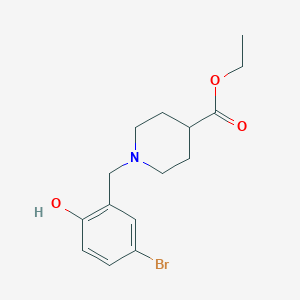
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on MPP.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and other physiological processes. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may also affect the release and reuptake of these neurotransmitters, leading to changes in their activity.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased activity of these neurotransmitters. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its effects on behavior and mood. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its well-established synthesis method and its availability from commercial sources. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied, and its effects on neurotransmitter systems and behavior are well-documented. However, one limitation of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have cytotoxic effects in certain cell types, and caution should be taken when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine and its effects on neurotransmitter systems and behavior. Additionally, the development of new analogs of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine may lead to compounds with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitter systems in the brain. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(4-nitrophenyl)piperazine has been used in studies investigating the role of serotonin and dopamine in the regulation of behavior and mood. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-17(15-18-5-3-2-4-6-18)16-21-11-13-22(14-12-21)19-7-9-20(10-8-19)23(24)25/h2-10,15H,11-14,16H2,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTKCIHHGAEIBO-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427448 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)

![1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)


![2-[benzyl(5-bromo-2,4-dimethoxybenzyl)amino]ethanol](/img/structure/B3851876.png)
![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)
![2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3851886.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851895.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)

![6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate](/img/structure/B3851925.png)
